Boisiris

Catalog No.
S14339975
CAS No.
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boisiris

Product Name

Boisiris

IUPAC Name

(1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylidenebicyclo[3.3.1]nonane

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-6-16-15(5)10-8-12-11(2)13(15)7-9-14(12,3)4/h12-13H,2,6-10H2,1,3-5H3/t12-,13-,15?/m0/s1

InChI Key

LUNAXRIJWWBQTE-QNIGDANOSA-N

Canonical SMILES

CCOC1(CCC2C(=C)C1CCC2(C)C)C

Isomeric SMILES

CCOC1(CC[C@H]2C(=C)[C@@H]1CCC2(C)C)C

Boisiris is a chemical compound with the molecular formula C15H26O and a molecular weight of 222.37 g/mol. It is classified as a bicyclic compound, specifically known as (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane. Boisiris is recognized for its rich woody aroma, characterized by distinct orris notes, complemented by ambery and tobacco undertones, which contribute to its elegant and sophisticated fragrance profile . This compound is primarily utilized in the fragrance industry due to its unique scent characteristics.

Boisiris can be synthesized through various organic synthesis techniques, although specific methods are not widely detailed in available literature. Generally, compounds like Boisiris are synthesized via:

  • Alkylation reactions: Utilizing appropriate alkylating agents to introduce ethoxy groups.
  • Cyclization processes: Forming the bicyclic structure through cyclization of linear precursors.
  • Functional group modifications: Adjusting existing groups to enhance aromatic properties.

Industrial synthesis often employs methods that optimize yield and purity while adhering to safety and environmental regulations.

Boisiris is predominantly used in the fragrance industry as a heart note due to its rich woody characteristics. Its applications include:

  • Perfume formulation: Enhancing floral and woody blends.
  • Cosmetic products: Adding depth and complexity to scents in personal care items.
  • Food flavoring: Potentially used within legal guidelines for flavor enhancement .

The versatility of Boisiris allows it to be employed in various formulations where a sophisticated woody note is desired.

Interaction studies involving Boisiris primarily focus on its olfactory interactions within fragrance compositions rather than direct biological interactions. Its ability to blend harmoniously with other fragrance ingredients makes it valuable for creating complex scent profiles. Further research into its interactions with skin chemistry could provide insights into how it behaves when applied topically.

Several compounds share structural or functional similarities with Boisiris. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Iso E SuperC12H18OWoody note with a clean, modern scent
AmbroxanC13H18OWarm, amber-like scent
CashmeranC15H24OSoft, musky woodiness
Vetiver OilC15H22OEarthy, woody aroma
Sandalwood OilC15H30OCreamy, rich woody scent

Uniqueness of Boisiris: Boisiris stands out due to its distinct combination of woody and orris notes, which differentiates it from similar compounds that may lean more towards either floral or purely woody characteristics. Its ability to add depth and complexity makes it particularly valuable in high-end perfumery.

The synthesis of Boisiris traces its origins to late 20th-century advancements in bicyclic ether chemistry. Patents filed by Givaudan in the 1990s, such as US-5525589-A and US5185472A, detail methods for creating cyclic ether derivatives with enhanced olfactory properties. These innovations aimed to address the growing demand for synthetic alternatives to rare natural ingredients like orris root, which faced sustainability challenges.

Boisiris, chemically designated as 2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane, was optimized through iterative modifications to its bicyclic framework. Early iterations focused on balancing molecular stability with vapor pressure characteristics to ensure prolonged scent diffusion. By 2007, Boisiris gained prominence in luxury perfumery, notably forming 12% of Creed’s Royal Oud—a milestone that underscored its capacity to impart depth and longevity to fragrances.

Key Milestones in Development

YearDevelopmentSource
1996Patent granted for cyclic ether derivatives foundational to Boisiris
2007First major commercial use in Royal Oud (Creed)
2022Adoption in mass-market fragrances (e.g., 212 Heroes Forever Young)

Position Within Modern Synthetic Fragrance Chemistry

Boisiris occupies a unique niche due to its dual functionality as a heart note and fixative. Its molecular structure (C₁₅H₂₆O, molecular weight 222.37 g/mol) enables compatibility with diverse fragrance families, from citrus top notes to woody base accords like patchouli and vetiver. The compound’s ethoxy and methylene groups facilitate intermolecular interactions that enhance scent diffusion, while its low vapor pressure (3.23 hPa at 25°C) ensures sustained release.

Comparative Olfactory Impact

PropertyBoisirisSandalwood OilIso E Super
Tenacity2 days3 days5 days
Bloom in Soap★★★★★★★★★
pH Stability5–126–84–9
Renewable Carbon≤50%100%0%

In contrast to natural sandalwood oil, Boisiris offers superior formulation flexibility across pH ranges, making it indispensable in products like shampoos (pH 6) and fabric detergents (pH 9). Its synthetic nature also circumvents ethical and ecological concerns associated with harvesting endangered plant species.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

222.198365449 g/mol

Monoisotopic Mass

222.198365449 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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